4-Butyl-N-hydroxybenzimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butyl-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-9-5-7-10(8-6-9)11(12)13-14/h5-8,14H,2-4H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSILFGWSYOPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Butyl-N-hydroxybenzimidamide: Chemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Butyl-N-hydroxybenzimidamide, a substituted benzamidoxime with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential biological evaluation. We will delve into its chemical structure and properties, propose a detailed synthetic pathway, and discuss its potential pharmacological relevance based on the broader class of amidoxime-containing molecules. This guide aims to be a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this compound.
Introduction to this compound
This compound, also known by its synonym 4-n-butylbenzamidoxime, is an organic molecule belonging to the class of amidoximes. The amidoxime functional group (-C(NOH)NH2) is a versatile moiety in medicinal chemistry, often considered a bioisostere of a carboxylic acid.[1] This functional group can participate in various biological interactions, including acting as a nitric oxide (NO) donor, which implicates it in a range of physiological and pathophysiological processes.[1] The presence of a butyl group on the phenyl ring suggests a modification to the lipophilicity of the molecule compared to unsubstituted benzamidoxime, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
The benzamide scaffold, a core component of this molecule, is prevalent in a multitude of biologically active compounds with a wide array of pharmacological effects, including antimicrobial, analgesic, and anticancer activities.[2] Given the combined structural features of a benzamide and an amidoxime, this compound represents a compound of interest for further investigation in drug discovery programs.
Chemical Structure and Properties
The chemical identity of this compound is defined by its unique structural arrangement and resulting physicochemical properties.
Chemical Structure
The structure of this compound consists of a benzene ring substituted at the 4-position with a butyl group and at the 1-position with an N-hydroxyimidamide functional group.
IUPAC Name: 4-butyl-N'-hydroxybenzenecarboximidamide[3]
Synonyms: 4-n-Butylbenzamidoxime, this compound[3]
Molecular Formula: C₁₁H₁₆N₂O[3]
Molecular Weight: 192.26 g/mol [3]
SMILES: CCCCC1=CC=C(C=C1)C(=N/O)N[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 192.26 g/mol | PubChem[3] |
| XLogP3 | 2.9 | PubChem (Computed)[3] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[3] |
| Rotatable Bond Count | 4 | PubChem (Computed)[3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Note: The lack of experimental data necessitates that these values be used as estimations for guiding experimental design.
Synthesis and Characterization
The synthesis of this compound can be logically approached through a two-step process starting from commercially available materials. The proposed synthetic pathway is outlined below.
Proposed Synthetic Pathway
The synthesis of this compound is most plausibly achieved via the reaction of 4-butylbenzonitrile with hydroxylamine. The precursor, 4-butylbenzonitrile, can be synthesized from benzene through a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction and subsequent Sandmeyer reaction of the corresponding aniline. A more direct route to 4-butylbenzonitrile, if not commercially available, would be the Friedel-Crafts alkylation of benzonitrile, though this may be complicated by polysubstitution and rearrangement reactions. For the purpose of this guide, we will focus on the conversion of 4-butylbenzonitrile to the target amidoxime.
Caption: Proposed synthesis of this compound from 4-butylbenzonitrile.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the synthesis of benzamidoximes from benzonitriles.[4]
Materials:
-
4-Butylbenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Ethanol or Methanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-butylbenzonitrile (1 equivalent) in ethanol (10 mL per gram of nitrile).
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (1.5 equivalents) or sodium carbonate (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, aliphatic protons of the butyl group between 0.9 and 2.7 ppm, and exchangeable protons for the -NH₂ and -OH groups.
-
¹³C NMR: Aromatic carbons would appear in the 120-150 ppm region, with the imidamide carbon appearing further downfield. Aliphatic carbons of the butyl group would be observed in the upfield region.
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the following functional groups:
-
O-H stretch: ~3600 cm⁻¹
-
N-H stretch: ~3400-3200 cm⁻¹ (likely two bands for the -NH₂ group)
-
C=N stretch: ~1650 cm⁻¹
-
Aromatic C=C stretches: ~1600-1450 cm⁻¹
-
C-H stretches (aliphatic and aromatic): ~3100-2850 cm⁻¹
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion [M+H]⁺.
Potential Pharmacological Profile and Applications
While no specific biological activity has been reported for this compound, its structural motifs suggest several avenues for investigation.
Mechanism of Action and Biological Targets
The amidoxime functional group is a key pharmacophore that can influence biological activity in several ways:
-
Nitric Oxide (NO) Donation: Amidoximes are known to be prodrugs of nitric oxide.[1] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The ability of this compound to release NO could be investigated in relevant biological assays.
-
Enzyme Inhibition: The benzamide moiety is present in numerous enzyme inhibitors.[2] It is plausible that this compound could exhibit inhibitory activity against various enzymes, and screening against a panel of relevant targets would be a logical step in its pharmacological evaluation.
-
Bioisosterism: As a bioisostere of a carboxylic acid, the amidoxime group can mimic the interactions of a carboxylate with biological targets, potentially leading to novel therapeutic agents with improved properties.[1]
Caption: Potential biological activities of this compound based on its structural features.
Proposed Experimental Evaluation
To elucidate the pharmacological profile of this compound, a systematic in vitro and in vivo evaluation is recommended.
In Vitro Assays:
-
Nitric Oxide Release Assay: Quantify the release of NO in the presence of relevant biological reductants.
-
Enzyme Inhibition Assays: Screen the compound against a panel of enzymes, such as cyclooxygenases (COX-1/COX-2), lipoxygenases, and phosphodiesterases, which are known targets for benzamide-containing drugs.
-
Antiproliferative Assays: Evaluate the cytotoxic effects on various cancer cell lines to assess its potential as an anticancer agent.
-
Antimicrobial Assays: Test for activity against a range of bacterial and fungal strains.
In Vivo Studies:
-
Based on promising in vitro results, in vivo studies in appropriate animal models could be conducted to assess efficacy, pharmacokinetics, and toxicology.
Conclusion and Future Outlook
This compound is a molecule with significant untapped potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of possible biological activities. This technical guide provides a foundational framework for its synthesis, characterization, and pharmacological evaluation. Further research is warranted to experimentally validate the predicted properties and to explore the full therapeutic potential of this and related benzamidoxime derivatives. The insights gained from such studies could pave the way for the development of novel therapeutic agents for a variety of diseases.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed February 7, 2024.
-
Clement, B. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. 2014;19(7):9377-9421. [Link].
- Kaur, R., et al. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface. 2021;11(1):55-65.
-
Gomha, S. M., et al. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules. 2018;23(5):1063. [Link].
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- 4. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological activity of "4-Butyl-N-hydroxybenzimidamide"
An In-Depth Technical Guide to the Potential Biological Activity of 4-Butyl-N-hydroxybenzimidamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the potential biological activities of the compound this compound. Drawing upon the established pharmacology of the broader N-hydroxybenzimidamide and amidoxime chemical classes, we will explore its putative mechanisms of action, propose detailed experimental protocols for its investigation, and discuss its potential therapeutic applications.
Introduction: Unveiling a Candidate Molecule
This compound belongs to the amidoxime class of compounds, which are characterized by the presence of both a hydroxylamino and an amino group attached to the same carbon atom. This structural feature makes them versatile scaffolds in medicinal chemistry. Amidoxime derivatives have demonstrated a wide spectrum of biological activities, including roles as antitubercular, antibacterial, antifungal, antiviral, and antineoplastic agents.[1][2] Furthermore, their ability to act as prodrugs and potential nitric oxide (NO) donors enhances their therapeutic interest.[2][3]
While direct biological data on this compound is scarce, its structural similarity to other well-studied benzamide and amidoxime derivatives allows for the formulation of strong hypotheses regarding its potential pharmacological profile. This guide will serve as a foundational document for researchers aiming to explore the therapeutic potential of this promising molecule.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its study. The key computed properties of this compound are summarized in the table below.[4]
| Property | Value | Source |
| IUPAC Name | 4-butyl-N'-hydroxybenzenecarboximidamide | PubChem[4] |
| Molecular Formula | C11H16N2O | PubChem[4] |
| Molecular Weight | 192.26 g/mol | PubChem[4] |
| XLogP3 | 2.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 4 | PubChem[4] |
Potential Biological Activities and Mechanisms of Action
The N-hydroxybenzimidamide moiety is a key pharmacophore that suggests several potential biological activities.
Enzyme Inhibition
The hydroxamic acid-like structure within this compound suggests its potential as an enzyme inhibitor, particularly for metalloenzymes.
-
Histone Deacetylase (HDAC) Inhibition : The N-hydroxybenzamide group is a known zinc-chelating moiety, a critical feature for the inhibition of zinc-dependent enzymes like histone deacetylases (HDACs).[5] Novel N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have shown inhibitory activity against HDACs.[5] Inhibition of HDACs is a validated therapeutic strategy in oncology.
-
Carbonic Anhydrase (CA) Inhibition : Primary sulfonamides are well-known inhibitors of carbonic anhydrases.[6] While not a sulfonamide, the structural features of this compound may allow for interaction with the zinc ion in the active site of CAs.
-
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition : Benzamide derivatives have been shown to inhibit IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[7] This inhibition is a target for antiviral and anticancer therapies.[7]
-
Redox Enzyme Inhibition : Substituted primary hydroxamic acids can inhibit the catalytic activity of various redox enzymes.[8]
Antimicrobial and Antifungal Activity
Benzamide and amidoxime derivatives have a documented history of antimicrobial and antifungal properties.[2][9][10] This activity is a promising avenue for the investigation of this compound. Salicylanilides, which are structurally related to benzamides, inhibit photosynthetic electron transport in chloroplasts.[11] While this is relevant for herbicides, similar mechanisms could be at play in microorganisms.
Antiproliferative and Anticancer Potential
The potential for HDAC and IMPDH inhibition directly implies a possible role for this compound as an antiproliferative agent.[5][7] Several N-substituted benzamide derivatives have been evaluated as antitumor agents.[12] The antiproliferative activity of thiophene and benzo[d][9][13]dioxole derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide has been demonstrated against human colon carcinoma and non-small cell lung cancer cell lines.[5]
Cardiovascular Effects
Certain benzamide derivatives have been explored for their potential in treating heart failure.[13] One study on a 4-hydroxy-furanyl-benzamide derivative indicated that its biological activity on left ventricular pressure is mediated through the activation of both M2-muscarinic receptors and nitric oxide synthase enzymes.[13]
Antiviral Activity
N-phenylbenzamide derivatives have been shown to possess broad-spectrum antiviral effects against viruses such as HIV-1, HCV, and HBV.[14] The proposed mechanism involves the upregulation of the host defense factor APOBEC3G (A3G), which can inhibit viral replication.[14]
Nitric Oxide (NO) Donation
Amidoximes are recognized as potential nitric oxide (NO) donors.[1][2][3] NO is a critical signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The ability to release NO could contribute to potential cardiovascular and anti-inflammatory effects.
Proposed Experimental Workflows for Activity Screening
To validate the hypothesized biological activities of this compound, a systematic screening approach is recommended.
HDAC Inhibition Assay (Fluorometric)
This protocol is designed to assess the in vitro inhibitory activity of this compound against histone deacetylases.
-
Materials : Recombinant human HDAC enzyme, fluorogenic HDAC substrate, assay buffer, Trichostatin A (positive control), DMSO, and a fluorescence microplate reader.
-
Procedure :
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well black microplate, add the assay buffer, the diluted compound, and the HDAC enzyme.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding a developer solution containing Trichostatin A.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial and fungal strains.
-
Materials : Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), 96-well microplates, and a spectrophotometer.
-
Procedure :
-
Prepare a two-fold serial dilution of this compound in the appropriate broth.
-
Inoculate each well with a standardized microbial suspension.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Materials : Human cancer cell lines (e.g., HCT116, A549), complete cell culture medium, 96-well plates, MTT solution, and a microplate reader.
-
Procedure :
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established method for preparing amidoximes: the reaction of a nitrile with hydroxylamine.[15]
A general procedure would involve refluxing 4-butylbenzonitrile with hydroxylamine hydrochloride and a base such as sodium carbonate in an alcoholic solvent like ethanol.[15] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Future Directions and Therapeutic Potential
The structural features of this compound suggest a molecule with significant therapeutic potential across multiple domains, including oncology, infectious diseases, and cardiovascular medicine. The butyl group at the 4-position may enhance its lipophilicity, potentially improving its pharmacokinetic properties.
Future research should focus on:
-
Systematic screening using the proposed experimental workflows.
-
Lead optimization to improve potency and selectivity.
-
In vivo studies in relevant animal models to assess efficacy and safety.
-
Detailed mechanistic studies to elucidate the precise molecular targets.
References
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-
PubMed. Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. [Link]
-
MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
National Institutes of Health. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. [Link]
-
Juniper Publishers. Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). [Link]
-
MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
ResearchGate. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. [Link]
-
National Institutes of Health. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem. [Link]
-
PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]
-
National Institutes of Health. This compound | C11H16N2O | CID 7018220 - PubChem. [Link]
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
PubMed. Recent developments in the chemistry and in the biological applications of amidoximes. [Link]
-
PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]
-
National Institutes of Health. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
ResearchGate. Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. [Link]
-
RSC Publishing. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. [Link]
-
ResearchGate. Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. [Link]
-
National Institutes of Health. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]
-
PubMed. Studies on the mechanism of inhibition of redox enzymes by substituted hydroxamic acids. [Link]
-
National Library of Medicine. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
National Institutes of Health. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. [Link]
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- 4. This compound | C11H16N2O | CID 7018220 - PubChem [pubchem.ncbi.nlm.nih.gov]
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4-Butyl-N-hydroxybenzimidamide: A Canonical Scaffold for Fragment-Based Drug Discovery
Executive Summary
In the high-attrition landscape of modern drug discovery, 4-Butyl-N-hydroxybenzimidamide (4-BHB) represents a quintessential "privileged structure" within Fragment-Based Drug Discovery (FBDD). It balances a hydrophobic anchor (the para-butyl chain) with a versatile polar warhead (the N-hydroxybenzimidamide, or amidoxime moiety).
This guide details the operational deployment of 4-BHB as a chemical probe. Unlike high-throughput screening hits, 4-BHB serves two distinct strategic roles:
-
Amidine Bioisostere: A neutral, orally bioavailable precursor to highly basic benzamidine inhibitors (targeting Serine Proteases like Thrombin or Factor Xa).
-
Metal Chelator: A bidentate ligand for metalloenzymes (e.g., HDACs, Ureases).
This whitepaper provides a validated workflow for synthesis, biophysical screening, and structural optimization of 4-BHB.
Physicochemical Profiling & Library Suitability
Before experimental deployment, the fragment must be qualified against the "Rule of Three" (RO3). 4-BHB exhibits an optimal profile for detecting weak, high-quality interactions.
| Property | Value | FBDD Relevance |
| Molecular Weight | 192.26 Da | Ideal (<300). Allows significant room for "fragment growing" without violating Lipinski rules later. |
| cLogP | ~2.3 | Moderate. The butyl chain ensures hydrophobic burial (S1/S4 pockets) while remaining soluble enough for NMR/SPR. |
| H-Bond Donors | 2 | Low. Minimizes desolvation penalties upon binding. |
| H-Bond Acceptors | 3 | Optimal. Facilitates specific interactions with backbone carbonyls or side-chain residues. |
| pKa (Oxime) | ~4.8 - 5.2 | Critical. Unlike the highly basic amidine (pKa ~11), the amidoxime is neutral at physiological pH, improving passive membrane permeability. |
Chemical Synthesis Protocol
Objective: Generate high-purity (>98%) 4-BHB for crystallographic soaking and SPR assays. Mechanism: Nucleophilic addition of hydroxylamine to a nitrile.
Materials
-
Precursor: 4-Butylbenzonitrile (CAS: 20651-76-7)
-
Reagent: Hydroxylamine hydrochloride (
) -
Base: Sodium Carbonate (
) or Triethylamine ( ) -
Solvent: Ethanol/Water (2:1 v/v)
Step-by-Step Methodology
-
Activation: Dissolve Hydroxylamine hydrochloride (1.5 eq) and Sodium Carbonate (1.5 eq) in water. Stir for 15 minutes to generate free hydroxylamine.
-
Addition: Add 4-Butylbenzonitrile (1.0 eq) dissolved in Ethanol.
-
Reflux: Heat the reaction mixture to 80°C (Reflux) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The nitrile spot (
) should disappear, replaced by the amidoxime ( ). -
Workup: Evaporate ethanol under reduced pressure. The residue will likely precipitate.
-
Extraction: Add water and extract with Ethyl Acetate (3x). Wash combined organics with brine.
-
Purification: Dry over
, filter, and concentrate. Recrystallize from n-Hexane/Chloroform to obtain white crystalline needles.
Synthesis Pathway Visualization
Figure 1: Synthetic route for this compound generation from nitrile precursors.
Biophysical Screening Workflow
Once synthesized, 4-BHB is screened against the target protein. We utilize a Surface Plasmon Resonance (SPR) "Clean Screen" protocol to eliminate false positives (aggregators).
Protocol: SPR Direct Binding Assay
Instrument: Biacore T200 or S200. Chip: CM5 (Carboxymethylated Dextran).
-
Immobilization: Target protein is immobilized via amine coupling to ~3000 RU (Response Units). A reference flow cell is deactivated with ethanolamine.
-
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.
-
Injection: Inject 4-BHB in a concentration series (e.g., 10
M to 1 mM) in Running Buffer (PBS-P+, 2% DMSO).-
Contact Time: 30s (fast on).
-
Dissociation Time: 60s (fast off).
-
-
Analysis: Look for "square wave" sensorgrams, indicative of 1:1 Langmuir binding with fast kinetics—typical for fragments.
-
Validation: If
is calculated between 100 M and 2 mM, the hit is validated for structural studies.
Structural Biology & Binding Mode
The power of 4-BHB lies in its binding versatility. In X-ray crystallography (soaking concentration: 10–50 mM), it reveals the "hot spots" of the active site.
Case A: Serine Protease Target (e.g., Trypsin/Factor Xa)
-
Pocket: S1 Specificity Pocket.
-
Interaction: The butyl group penetrates the hydrophobic S1 pocket (interacting with residues like Trp215).
-
Warhead: The amidoxime forms a bidentate hydrogen bond network. Unlike the amidine (which forms a salt bridge with Asp189), the amidoxime can act as both H-bond donor and acceptor, often recruiting a water molecule to bridge to the catalytic Ser195 or Asp189.
-
Significance: This identifies the S1 pocket without the high desolvation penalty of a charged amidine, offering a starting point for neutral, orally active inhibitors.
Case B: Metalloenzyme Target (e.g., HDAC)
-
Interaction: The N-hydroxy and imine nitrogen chelate the Zinc (
) ion in the catalytic core. -
Geometry: Typically monodentate or bidentate chelation.
Fragment Optimization Logic (Graphviz)
Figure 2: Decision tree for evolving the 4-BHB fragment based on structural elucidation.
References
-
Fragment-Based Drug Discovery (FBDD)
-
Amidoximes as Prodrugs and Bioisosteres
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link
-
-
Benzamidoxime Physicochemical Properties
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Link
-
- Synthesis of Amidoximes: Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations. Academic Press. (Standard reference for Nitrile to Amidoxime conversion).
-
SPR Screening Protocols
-
Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology. Link
-
Sources
Methodological & Application
Application Notes and Protocols for Targeting Urease Activity with 4-Butyl-N-hydroxybenzimidamide
Introduction: The Critical Role of Urease in Health and Agriculture
Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, is a pivotal catalyst in the hydrolysis of urea, breaking it down into ammonia and carbamate.[1] This enzymatic process is not only a fundamental step in the nitrogen cycle but also a significant factor in various pathological and environmental contexts. In agriculture, the rapid breakdown of urea-based fertilizers by soil microbial urease leads to substantial nitrogen loss through ammonia volatilization, diminishing fertilizer efficacy and contributing to environmental pollution.[2][3] In a clinical setting, urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori. This bacterium utilizes urease to generate ammonia, neutralizing the acidic environment of the stomach and allowing for its colonization, which can lead to gastritis, peptic ulcers, and an increased risk of gastric cancer.[1]
The development of potent and specific urease inhibitors is, therefore, a critical area of research with dual benefits: enhancing the efficiency of nitrogen-based fertilizers in agriculture and providing novel therapeutic strategies against urease-dependent pathogens.[4] Enzyme kinetics are central to the discovery and characterization of such inhibitors, offering insights into their potency (IC50) and mechanism of action.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a promising urease inhibitor, 4-Butyl-N-hydroxybenzimidamide, including detailed protocols for its evaluation.
Compound Profile: this compound
This compound is a small molecule belonging to the N-hydroxybenzimidamide class of compounds. Its structural features, particularly the N-hydroxybenzimidamide moiety, suggest its potential as a chelating agent for the nickel ions in the active site of urease, a common mechanism for urease inhibitors.[5]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [6] |
| Molecular Weight | 192.26 g/mol | [6] |
| IUPAC Name | 4-butyl-N'-hydroxybenzenecarboximidamide | [6] |
| SMILES | CCCCC1=CC=C(C=C1)C(=N/O)N | [6] |
| InChIKey | LNSILFGWSYOPRX-UHFFFAOYSA-N | [6] |
Proposed Mechanism of Urease Inhibition
Urease inhibitors can be broadly classified into two main categories: active site-directed and mechanism-based.[5] Based on its structure, this compound is hypothesized to act as an active site-directed inhibitor. The N-hydroxybenzimidamide functional group can chelate the two nickel ions in the urease active site, thereby blocking the binding of the natural substrate, urea.[5] This proposed bidentate chelation would stabilize the enzyme-inhibitor complex and prevent the catalytic hydrolysis of urea. The butyl group likely contributes to the compound's overall lipophilicity and may influence its ability to access the active site of the enzyme.
Caption: Proposed mechanism of urease inhibition.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for evaluating the urease inhibitory activity of this compound. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is a widely used method to determine urease activity by quantifying the amount of ammonia produced.[4]
Materials and Reagents:
-
Jack Bean Urease (lyophilized powder)
-
Urea
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol Reagent (Reagent A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside
-
Alkaline Hypochlorite Reagent (Reagent B): 0.5% (w/v) sodium hydroxide and 0.1% (v/v) sodium hypochlorite
-
96-well microplates
-
Microplate reader
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Solutions:
-
Urease solution: Dissolve Jack Bean Urease in phosphate buffer to a final concentration of ~25 U/mL. Prepare fresh daily.
-
Urea solution: Dissolve urea in phosphate buffer to a final concentration of 100 mM.
-
Inhibitor stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Serial dilutions of inhibitor: Prepare a series of dilutions of the inhibitor stock solution in phosphate buffer to achieve a range of final assay concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Test wells: 25 µL of urease solution and 25 µL of the inhibitor dilution.
-
Positive control wells: 25 µL of urease solution and 25 µL of a known urease inhibitor (e.g., thiourea).
-
Negative control (no inhibitor) wells: 25 µL of urease solution and 25 µL of phosphate buffer.
-
Blank wells: 50 µL of phosphate buffer.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the urea solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the reaction and initiate color development by adding 50 µL of Reagent A followed by 50 µL of Reagent B to all wells.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 625 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of urease activity).
-
Caption: Workflow for the in vitro urease inhibition assay.
Protocol 2: Determination of Inhibition Kinetics
To understand the mechanism by which this compound inhibits urease, it is essential to perform kinetic studies. This involves measuring the rate of the enzymatic reaction at different substrate (urea) concentrations in the presence and absence of the inhibitor.
Procedure:
-
Follow the same assay setup as in Protocol 1, but with the following modifications:
-
Use a range of urea concentrations (e.g., from 0.5 to 10 times the Km value of urease for urea).
-
Perform the assay with at least two different fixed concentrations of this compound (e.g., IC25 and IC50 values determined from Protocol 1).
-
Include a control group with no inhibitor.
-
-
Measure the initial reaction rates (velocity, V) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Generate Lineweaver-Burk plots (1/V vs. 1/[S]) or Michaelis-Menten plots (V vs. [S]) for the data with and without the inhibitor.
-
Analyze the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Expected Outcomes from Kinetic Analysis:
| Type of Inhibition | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | No change | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |
Troubleshooting and Considerations
-
Solubility of this compound: Ensure the compound is fully dissolved in the initial stock solution and does not precipitate upon dilution in the aqueous buffer. If solubility is an issue, a small percentage of a co-solvent like DMSO can be used, but its final concentration in the assay should be kept low (<1%) and consistent across all wells.
-
Enzyme Activity: The activity of the urease enzyme can vary between batches. It is crucial to perform a control experiment to determine the optimal enzyme concentration that gives a linear reaction rate over the desired time course.
-
Standard Curve: For absolute quantification of ammonia, a standard curve using known concentrations of ammonium chloride should be generated under the same assay conditions.[3]
-
pH Control: Urease activity is highly dependent on pH. Ensure that the buffer capacity is sufficient to maintain a stable pH throughout the reaction, as the production of ammonia will tend to increase the pH.
Conclusion
This compound represents a promising candidate for the inhibition of urease activity. The detailed protocols and theoretical framework provided in these application notes offer a robust starting point for researchers to investigate its potential in both agricultural and pharmaceutical applications. By carefully following these methodologies and considering the key experimental variables, scientists can effectively characterize the inhibitory properties of this and other novel compounds targeting urease.
References
-
frontiersin.org. (2024-03-12). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]
-
National Institutes of Health. (n.d.). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. [Link]
-
National Institutes of Health. (2020-05-22). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. [Link]
-
National Institutes of Health. (n.d.). Exploring Substituted Dihydroxybenzenes as Urease Inhibitors through Structure–Activity Relationship Studies in Soil Incubations. [Link]
-
ResearchGate. (2002-07-01). (PDF) Chemistry and Mechanism of Urease Inhibition. [Link]
-
ResearchGate. (n.d.). Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach. [Link]
-
National Institutes of Health. (2017-10-10). Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics. [Link]
-
National Institutes of Health. (n.d.). Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis. [Link]
-
National Institutes of Health. (n.d.). This compound. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]
-
ResearchGate. (n.d.). (PDF) Design, Synthesis, and Biological Evaluation of Phosphoramide Derivatives as Urease Inhibitors. [Link]
-
MDPI. (n.d.). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
-
National Institutes of Health. (2022-08-15). Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors. [Link]
-
National Institutes of Health. (n.d.). 4-Butylbenzenesulfonamide. [Link]
-
National Institutes of Health. (n.d.). 4-Hydroxybutyramide. [Link]
-
National Institutes of Health. (n.d.). 4-Hydroxy-benzamidine. [Link]
-
Hindawi. (n.d.). Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin. [Link]
-
National Institutes of Health. (n.d.). N-hydroxy-4-methylbenzamide. [Link]
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- 3. Exploring Substituted Dihydroxybenzenes as Urease Inhibitors through Structure–Activity Relationship Studies in Soil Incubations - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H16N2O | CID 7018220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Butyl-N-hydroxybenzimidamide in Agricultural Research for Pathogen Inhibition
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzimidamide Derivative
In the relentless pursuit of novel and effective solutions for crop protection, the exploration of new chemical entities is paramount. 4-Butyl-N-hydroxybenzimidamide is a compound of interest, belonging to a chemical class that shares structural similarities with established agricultural fungicides. While specific research on this particular molecule for pathogen inhibition is emerging, its structural components—a benzimidamide core and a butyl group—suggest a potential for biological activity against a range of plant pathogens. Benzimidazole fungicides, for instance, are a well-established class of broad-spectrum, systemic fungicides used extensively in agriculture to control diseases caused by fungi.[1][2][3]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as a novel agent for pathogen inhibition. We will delve into its physicochemical properties, propose a putative mechanism of action based on related compounds, and provide detailed, field-proven protocols for its evaluation.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is the foundation for its application in agricultural research.
| Property | Value | Source |
| IUPAC Name | 4-butyl-N'-hydroxybenzenecarboximidamide | PubChem[4] |
| Molecular Formula | C₁₁H₁₆N₂O | PubChem[4] |
| Molecular Weight | 192.26 g/mol | PubChem[4] |
| SMILES | CCCCC1=CC=C(C=C1)/C(=N/O)/N | PubChem[4] |
Table 1: Physicochemical properties of this compound.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Given the structural similarities to known fungicides, we can hypothesize potential mechanisms of action for this compound. This hypothesis-driven approach allows for the design of targeted and efficient experimental validation.
Hypothesis 1: Inhibition of Microtubule Assembly
Benzimidazole fungicides, such as carbendazim, act by disrupting the assembly of microtubules, which are essential for cell division in fungi.[5] The benzimidazole-like core of this compound may allow it to bind to fungal β-tubulin, thereby inhibiting mitosis and fungal growth.
Hypothesis 2: Disruption of Cellular Respiration
Another plausible mechanism is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Novel carboxamide derivatives have been identified as potent SDH inhibitors.[6] The amide-like structure within this compound could potentially interact with the SDH complex, leading to a disruption of cellular energy production.
Caption: Proposed mechanisms of action for this compound.
Experimental Protocols: A Step-by-Step Guide to Validation
The following protocols are designed to systematically evaluate the efficacy and mechanism of action of this compound.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol will determine the minimum inhibitory concentration (MIC) and the effective concentration for 50% inhibition (EC₅₀) of this compound against a panel of relevant plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes
-
Cultures of target fungal pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)
-
Sterile distilled water
-
Spectrophotometer (optional, for spore suspension quantification)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Media Preparation: Autoclave PDA medium and cool to 50-55°C.
-
Serial Dilution: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a DMSO-only control.
-
Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Data Collection: Measure the colony diameter at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Determine the MIC (the lowest concentration with no visible growth) and calculate the EC₅₀ value using probit analysis.
Protocol 2: Spore Germination Assay
This assay assesses the effect of the compound on the germination of fungal spores, a critical stage in the infection process.
Materials:
-
This compound stock solution in DMSO
-
Fungal spore suspension (e.g., from Colletotrichum gloeosporioides)[7]
-
Sterile water or a minimal germination medium
-
Microscope slides with concavities
-
Humid chamber
-
Microscope
Procedure:
-
Spore Suspension: Prepare a spore suspension of the target fungus in sterile water and adjust the concentration to approximately 1 x 10⁵ spores/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in the spore suspension to achieve the desired final concentrations. Include a DMSO control.
-
Incubation: Place a drop of each treated spore suspension onto a concavity slide. Place the slides in a humid chamber and incubate at the optimal temperature for germination.
-
Observation: After a suitable incubation period (e.g., 6-24 hours), observe the spores under a microscope.
-
Quantification: Count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore). A minimum of 100 spores should be counted per replicate.
-
Analysis: Calculate the percentage of germination inhibition for each concentration compared to the control.
Caption: Workflow for the spore germination assay.
Protocol 3: In Vivo Plant Protection Assay
This protocol evaluates the protective and curative efficacy of this compound on host plants.
Materials:
-
Healthy, susceptible host plants (e.g., rice for Rhizoctonia solani or tomato for Botrytis cinerea)
-
This compound formulation (e.g., with a surfactant)
-
Fungal inoculum (mycelial slurry or spore suspension)
-
Spray bottle or atomizer
-
Controlled environment growth chamber
Procedure:
-
Plant Growth: Grow healthy plants to a suitable developmental stage (e.g., 3-4 leaf stage).
-
Compound Application:
-
Protective: Spray the plants with the this compound formulation at various concentrations. Allow the plants to dry completely. After 24 hours, inoculate the plants with the fungal pathogen.
-
Curative: Inoculate the plants with the fungal pathogen. After 24 hours, spray the infected plants with the this compound formulation.
-
-
Controls: Include a negative control (sprayed with water/surfactant only and inoculated) and a positive control (treated with a known effective fungicide).
-
Incubation: Place the plants in a growth chamber with optimal conditions for disease development (e.g., high humidity and appropriate temperature).
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity using a disease rating scale (e.g., percentage of leaf area affected).
-
Analysis: Calculate the disease control efficacy for each treatment compared to the negative control.
Data Interpretation and Future Directions
The results from these protocols will provide a comprehensive initial assessment of this compound's potential as an agricultural fungicide. Significant in vitro and in vivo activity would warrant further investigation, including:
-
Mechanism of Action Studies: If the compound is effective, experiments to confirm the mechanism of action (e.g., tubulin polymerization assays, SDH activity assays) should be conducted.
-
Spectrum of Activity: Testing against a broader range of plant pathogens, including oomycetes and bacteria.
-
Phytotoxicity and Safety: Evaluating the potential for harm to the host plant and preliminary toxicological studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its activity and properties. The synthesis of related benzamide and sulfonamide compounds has been described in the literature and could provide a starting point for such studies.[8][9]
Conclusion
While this compound is not yet an established agricultural fungicide, its chemical structure holds promise. The hypothesis-driven approach and detailed protocols outlined in these application notes provide a robust framework for its systematic evaluation. Through rigorous scientific investigation, the potential of this and other novel compounds can be unlocked to address the ongoing challenges in global food security and sustainable agriculture.
References
-
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. Retrieved from [Link]
-
Research Progress on Benzimidazole Fungicides: A Review. (2024). ResearchGate. Retrieved from [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed. Retrieved from [Link]
-
Carbendazim. (n.d.). PubChem. Retrieved from [Link]
-
N-[4-(3-chloro-4-hydroxyphenoxy)butyl]benzamide. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022). PMC. Retrieved from [Link]
-
Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. (2023). PubMed. Retrieved from [Link]
-
Synthesis and Crystal Structure of 4-Hydroxy-benzaldehyd-thiosemicarbazide. (2019). IOPscience. Retrieved from [Link]
-
Research Progress on Benzimidazole Fungicides: A Review. (2024). MDPI. Retrieved from [Link]
-
Research Progress on Benzimidazole Fungicides: A Review. (2024). Preprints.org. Retrieved from [Link]
-
4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Chemistry Portal. Retrieved from [Link]
-
N-Butylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
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- 9. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
Application Note: Formulation & Administration of 4-Butyl-N-hydroxybenzimidamide for In Vivo Studies
Introduction & Pharmacological Context
4-Butyl-N-hydroxybenzimidamide belongs to the class of amidoximes .[1][2] In drug discovery, amidoximes are frequently utilized as prodrugs to improve the oral bioavailability of amidines. While amidines are often highly basic and poorly absorbed from the gastrointestinal tract, the N-hydroxylation (amidoxime) masks this basicity, increasing lipophilicity and membrane permeability.[1][2]
Once absorbed, the amidoxime is reduced in vivo (primarily by the mitochondrial Amidoxime Reducing Component, mARC) back to the active amidine (4-butylbenzamidine).[1] Therefore, the formulation strategy must account for:
-
Solubility: The butyl chain and neutral amidoxime headgroup create moderate lipophilicity (LogP ~2.9), necessitating cosolvents or complexing agents.
-
Stability: Amidoximes are sensitive to oxidation and hydrolysis; acidic environments should generally be avoided during storage.[1][2]
-
Route of Administration: The vehicle choice dictates the rate of absorption and conversion.[1][2]
Pre-Formulation Characterization[1][2]
Before preparing animal doses, verify the physicochemical baseline.
| Parameter | Value / Characteristic | Implication for Formulation |
| Appearance | White to off-white solid | Visual check for precipitation is feasible.[1][2] |
| LogP | ~2.9 (Predicted) | Poor water solubility.[1][2] Requires organic cosolvents or cyclodextrins.[2] |
| pKa | ~11-12 (Acidic), ~4-5 (Basic) | Amphoteric but predominantly neutral at physiological pH (7.4).[1][2] |
| Solubility | High in DMSO, Ethanol.[1][2] Low in PBS.[2] | Do not dissolve directly in saline.[1][2] Pre-dissolve in DMSO.[2] |
Formulation Protocols
Decision Matrix: Vehicle Selection
Select the vehicle based on your study's administration route and dosing frequency.[1][2]
Figure 1: Decision matrix for vehicle selection based on administration route and study duration.
Protocol A: Cosolvent Solution (IP/PO)
Best for: Acute studies, PK profiling, high-dose administration.[1][2] Composition: 5% DMSO + 40% PEG400 + 55% Saline.[1][2]
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of this compound into a sterile glass vial.
-
Example: For a 10 mg/kg dose in mice (20g bw) at 5 mL/kg volume, you need a concentration of 2 mg/mL .
-
-
Primary Solubilization: Add DMSO (5% of final volume) directly to the powder.
-
Action: Vortex vigorously for 30-60 seconds until completely dissolved. The solution should be clear.
-
Critical Check: If particles remain, sonicate at 37°C for 5 minutes.
-
-
Secondary Solvent: Add PEG400 (40% of final volume) to the DMSO concentrate.
-
Aqueous Phase: Slowly add Sterile Saline (0.9% NaCl) or PBS (55% of final volume) while vortexing.
-
Caution: Add dropwise to prevent "crashing out" (precipitation). If cloudiness occurs, sonicate immediately.
-
-
Sterilization: Pass the final solution through a 0.22 µm PES or PTFE syringe filter .
-
Note: Nylon filters may bind amidoximes; avoid them if possible.[2]
-
Protocol B: Cyclodextrin Complexation (IV/IP)
Best for: Chronic dosing, minimizing vehicle toxicity, IV bolus. Composition: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water.[1][2]
Step-by-Step Procedure:
-
Vehicle Prep: Prepare a 20% w/v stock solution of HP-β-CD in sterile water.[1][2] Filter sterilize (0.22 µm).
-
Compound Addition: Add the solid this compound to the cyclodextrin solution.
-
Complexation:
-
Verification: The solution must be visually clear. If cloudy, pH adjustment (lowering pH to ~5.0 with dilute HCl) may assist protonation and solubility, but neutral pH is preferred for stability.
In Vivo Administration Guidelines
Dosing Parameters (Mouse/Rat)
| Parameter | Mouse (20–25g) | Rat (200–250g) | Notes |
| Max Vol (IP) | 10 mL/kg (0.2 mL) | 5–10 mL/kg (1–2 mL) | High volumes can cause stress.[1][2] |
| Max Vol (PO) | 10 mL/kg (0.2 mL) | 10 mL/kg (2 mL) | Use flexible gavage needles.[1][2] |
| Max Vol (IV) | 5 mL/kg (0.1 mL) | 5 mL/kg (1 mL) | Injection rate < 1 mL/min.[1][2] |
| Needle Size | 27G - 30G | 25G - 27G |
Metabolic Considerations (The "Prodrug" Effect)
When administering this compound, be aware that the observed biological effect is likely driven by its conversion to 4-butylbenzamidine .[1][2]
Figure 2: Biological activation pathway.[1][2] The mARC system (Mitochondrial Amidoxime Reducing Component) reduces the N-hydroxy group.[1][2]
Quality Control & Stability
-
Stability Check: Amidoximes can hydrolyze to amides or degrade to nitriles under extreme pH.[1][2]
-
Rule: Use formulations within 24 hours of preparation.
-
Storage: Keep stock powder at -20°C. Keep formulated dosing solutions at 4°C (protected from light).
-
-
Precipitation Test: Before injecting, leave a test aliquot of the formulation at room temperature for 1 hour. If crystals form, the formulation is unstable; increase the cyclodextrin concentration or PEG400 ratio.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[2] [Link]
- Clement, B., et al. (2020).The mARC enzyme system: metabolic function and medical relevance. (Context on amidoxime reduction). Note: General reference for amidoxime mechanism.
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science.[2][4] [Link]
Sources
- 1. 613-92-3|N'-Hydroxybenzimidamide|BLD Pharm [bldpharm.com]
- 2. 277319-62-7|4-Amino-N'-hydroxybenzimidamide|BLD Pharm [bldpharm.com]
- 3. US6509501B2 - Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides - Google Patents [patents.google.com]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
Troubleshooting & Optimization
"4-Butyl-N-hydroxybenzimidamide" solubility issues in aqueous buffers
Technical Support Center: 4-Butyl-N-hydroxybenzimidamide
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in aqueous buffers. Drawing from established principles of formulation science and practical laboratory experience, this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results in your experiments.
Troubleshooting Guide: Overcoming Solubility Hurdles
This section addresses common issues encountered when preparing solutions of this compound for experimental use.
Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS, Tris).
-
Root Cause Analysis: this compound possesses a significant hydrophobic character due to its butyl chain and benzene ring. Its predicted XLogP3 value of 2.9 indicates a preference for non-polar environments over aqueous media, leading to poor water solubility.[1] Direct dissolution in aqueous buffers is often unsuccessful because the water molecules cannot effectively solvate the non-polar regions of the compound.
-
Solution Strategy: A common and effective technique for poorly soluble compounds is to first prepare a concentrated stock solution in a water-miscible organic solvent.[2][3] This stock solution can then be serially diluted into the final aqueous buffer to achieve the desired working concentration.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds and is miscible with water.[4] It is a standard choice for preparing stock solutions for cell-based assays.
-
Ethanol: Another suitable option, though it may be slightly less effective than DMSO for highly lipophilic compounds.
-
-
-
Step-by-Step Protocol:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to the powder.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound has not fully dissolved, sonicate the solution in a water bath for up to 5 minutes.[5]
-
Gentle warming to 37°C may also be employed to aid dissolution.[5]
-
Once fully dissolved, this becomes your high-concentration stock solution. Store this at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Issue 2: Precipitation occurs when I dilute my DMSO stock solution into the aqueous buffer.
-
Root Cause Analysis: This is a common phenomenon when a compound is highly soluble in an organic solvent but poorly soluble in water. When the DMSO stock is added to the aqueous buffer, the concentration of the organic solvent is drastically reduced. The compound is then forced into an environment where it is no longer soluble, causing it to precipitate out of the solution. This can lead to inaccurate dosing and inconsistent experimental results.
-
Solution Strategies:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in the aqueous buffer.
-
Optimize the Dilution Process:
-
Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions.
-
Add the stock solution to the buffer while vortexing to ensure rapid and even dispersion. This minimizes localized high concentrations of the compound that can trigger precipitation.
-
-
Maintain a Low Percentage of Organic Solvent: Aim to keep the final concentration of DMSO in your working solution as low as possible, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent-induced toxicity.
-
Use of Surfactants or Solubilizing Agents: For particularly challenging compounds, the inclusion of a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or complexation with cyclodextrins in the final buffer can help to maintain solubility.[6][7]
-
Issue 3: I am observing inconsistent results between experiments.
-
Root Cause Analysis: Inconsistent results can often be traced back to issues with the preparation and handling of the compound's solution. This may include:
-
Precipitation: As discussed above, if the compound precipitates, the actual concentration in solution will be lower than intended and may vary between preparations.
-
Degradation: The stability of this compound in solution may be affected by factors such as pH, temperature, and exposure to light.
-
Inaccurate Pipetting: When working with highly concentrated stock solutions, small errors in pipetting can lead to significant variations in the final working concentration.
-
-
Preventative Measures and Best Practices:
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before use. If turbidity or solid particles are observed, the solution should not be used.
-
Fresh Preparations: Prepare fresh working solutions from your frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods unless their stability has been verified.
-
Calibrated Pipettes: Ensure that your pipettes are properly calibrated, especially those used for dispensing small volumes of the concentrated stock solution.
-
Consistent Protocols: Adhere strictly to a validated and documented protocol for solution preparation to ensure consistency across all experiments.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water? The molecular structure of this compound contains a non-polar butyl group and a benzene ring, which are hydrophobic ("water-fearing"). These groups disrupt the hydrogen bonding network of water without offering favorable interactions, leading to poor solubility. While the N-hydroxybenzimidamide portion of the molecule has some polar character, the overall lipophilicity of the molecule dominates its behavior in aqueous solutions.
Q2: What is the maximum recommended concentration of DMSO in my cell culture medium? For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity. However, the sensitivity to DMSO can vary between cell types. It is always best practice to run a vehicle control (medium with the same final concentration of DMSO but without the compound) to ensure that the observed effects are due to the compound and not the solvent.
Q3: Can I adjust the pH of my buffer to improve solubility? Yes, for ionizable compounds, adjusting the pH can significantly alter solubility.[8] The benzimidamide group is basic and will become protonated and more soluble in acidic conditions.[8] Conversely, the N-hydroxy group is weakly acidic. A pH-solubility profile should be determined experimentally to identify the optimal pH range for your specific application. However, be mindful that the required pH for solubility may not be compatible with your experimental system (e.g., cell culture).
Q4: How should I store my stock solution of this compound? Concentrated stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: Are there any alternative formulation strategies I can try? For advanced applications, particularly in animal studies, other formulation strategies can be explored. These include the use of cyclodextrins to form inclusion complexes, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and the preparation of nanosuspensions.[2][9] These methods typically require specialized equipment and expertise in formulation science.
Data and Protocols
Table 1: Solubility of Structurally Related Compounds
While specific quantitative solubility data for this compound is not widely published, the data for related compounds can provide valuable insights.
| Compound | Solvent | Solubility | Reference |
| Benzamidine | Water | Slightly soluble | [4] |
| Benzamidine HCl | Water | 50 mg/mL (with heating) | |
| Benzamidine HCl | Alcohol | Soluble |
This table illustrates the principle that forming a salt (hydrochloride) can significantly improve the aqueous solubility of a benzamidine derivative.
Diagram 1: Workflow for Preparing Working Solutions
Caption: Troubleshooting flowchart for solubility problems.
References
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Prajapati, B. G., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved February 4, 2026, from [Link]
-
Vimalson, C. (2025). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]
-
Schanz, M., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]
-
Solubility of Things. (n.d.). Benzamidine. Retrieved February 4, 2026, from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
Sources
- 1. This compound | C11H16N2O | CID 7018220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzamidine - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "4-Butyl-N-hydroxybenzimidamide" enzyme inhibition kinetics
Topic: Troubleshooting Enzyme Inhibition Kinetics for 4-Butyl-N-hydroxybenzimidamide Ticket ID: BIO-KIN-8842 Assigned Specialist: Senior Application Scientist, Enzymology Division
Executive Summary
Welcome to the technical support hub for This compound . This molecule presents a unique set of kinetic challenges due to its dual chemical nature: it contains a lipophilic tail (4-butyl ) capable of inducing aggregation, and an N-hydroxybenzimidamide (amidoxime) core, which often functions as a prodrug or a metal chelator rather than a direct active-site inhibitor for classical targets like serine proteases.
This guide addresses the three most common failure modes reported by researchers: lack of potency in purified assays (prodrug effect) , non-linear progress curves (solubility/aggregation) , and assay interference .
Module 1: The "Silent Inhibitor" Phenomenon (Prodrug Mechanics)
Symptom: You observe potent biological activity in cell-based assays or in vivo, but the compound shows little to no inhibition (
Root Cause Analysis: The N-hydroxybenzimidamide functional group is chemically distinct from the benzamidine group.
-
Prodrug Nature: Amidoximes are classically designed as prodrugs to improve oral bioavailability. They are less basic (
) than their amidine counterparts ( ). -
Active Site Mismatch: Serine proteases (like Trypsin) typically require a highly basic cation (amidine/guanidine) to anchor into the S1 specificity pocket (Aspartate 189). The neutral/weakly acidic N-hydroxy group cannot form this critical salt bridge.
-
Missing Activation: In vivo, the mitochondrial amidoxime reducing component (mARC) reduces the N-OH group to the active amidine. This system is absent in purified biochemical assays.
Diagnostic Workflow:
Figure 1: Decision tree to determine if the lack of potency is due to mechanism of action (prodrug) or assay artifacts.
Corrective Protocol: The "Pre-Reduction" Validation If you suspect the compound is a prodrug, you must chemically reduce it to verify the active species.
-
Synthesize or Purchase the Analog: Obtain the 4-Butylbenzamidine (the reduced form).
-
Side-by-Side Kinetics: Run the
assay with both the N-hydroxy parent and the amidine analog. -
Result Interpretation:
Module 2: Solubility & Promiscuous Aggregation
Symptom: Steep Hill slopes (
Root Cause Analysis: The 4-butyl chain significantly increases the lipophilicity (LogP) of the molecule. At micromolar concentrations in aqueous buffer, such compounds often form colloidal aggregates (micelles). These aggregates sequester enzyme molecules non-specifically, leading to false-positive inhibition.
Data Comparison: Aggregator vs. True Inhibitor
| Parameter | True Competitive Inhibitor | Promiscuous Aggregator |
| Hill Slope ( | ||
| Effect of Detergent | Unchanged potency | Loss of potency (Shift in |
| Enzyme Conc. Dependence | ||
| Centrifugation | Activity remains in supernatant | Activity pellets out |
Troubleshooting Protocol: The Detergent Counter-Screen To rule out aggregation, you must disrupt potential colloids using a non-ionic detergent.
-
Standard Buffer: 50 mM HEPES, pH 7.4.
-
Detergent Buffer: 50 mM HEPES, pH 7.4 + 0.01% Triton X-100 (or 0.005% Tween-20).
-
Note: Ensure the detergent concentration is below the Critical Micelle Concentration (CMC) but sufficient to disrupt compound aggregates.
-
-
Procedure: Measure
in both buffers simultaneously. -
Interpretation:
-
If
increases by >3-fold in the presence of detergent False Positive (Aggregation). -
If
remains stable True Binding.
-
Module 3: Assay Interference (Chelation & Redox)
Symptom: Inconsistent results in metalloenzyme assays (e.g., Carbonic Anhydrase, HDAC) or redox-readout assays.
Root Cause Analysis:
-
Metal Chelation: The hydroxamic acid/amidoxime motif is a bidentate ligand. It can strip catalytic metals (
, ) from the enzyme active site. This is a valid inhibition mechanism but can be pH-dependent. -
Inner Filter Effect: Benzimidamides absorb UV light. If your assay uses a fluorogenic substrate (e.g., AMC or chemically modified peptides) with excitation/emission overlapping the compound's absorbance, you will see "phantom inhibition."
Visualization of Interference Pathways:
Figure 2: distinct interference pathways driven by the N-hydroxy functionality.
Corrective Protocol: Optical Control
-
Run the assay without enzyme .
-
Add the substrate and the product (to simulate 50% conversion).
-
Titrate the inhibitor.[4]
-
If the signal decreases as inhibitor concentration increases (in the absence of enzyme), the compound is quenching the signal (Inner Filter Effect).
Frequently Asked Questions (FAQ)
Q: What is the best solvent for this compound? A: DMSO is the standard solvent. However, due to the butyl chain, avoid aqueous stock dilutions. Perform serial dilutions in 100% DMSO first, then transfer to the assay buffer (keeping final DMSO < 5%). This prevents "crashing out" during the dilution series.
Q: Can I use this compound to inhibit Trypsin in cell lysates? A: Yes, but with a caveat. In lysates, endogenous reductases (mARC) might convert it to the active amidine, but the rate is unpredictable. It is cleaner to use the amidine analog for lysate work to ensure consistent inhibition.
Q: Why does the
References
-
Clement, B., et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme. Journal of Biological Chemistry.
-
Havemeyer, A., et al. (2010). The mitochondrial amidoxime reducing component (mARC) involves a three-component enzyme system. Drug Metabolism Reviews.
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound aggregation and other artifacts. Current Opinion in Chemical Biology.
-
Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
Sources
- 1. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
"4-Butyl-N-hydroxybenzimidamide" off-target effects in cellular assays
A Guide to Investigating Off-Target Effects in Cellular Assays
Welcome to the technical support center for researchers utilizing 4-Butyl-N-hydroxybenzimidamide and other novel small molecules. This resource, presented in a question-and-answer format, is designed to help you navigate unexpected results and investigate potential off-target effects in your cellular assays. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your experimental outcomes are robust and reliable.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected phenotypes in my cells after treatment with this compound. How do I begin to troubleshoot this?
A1: Unexpected cellular phenotypes are a common challenge when working with novel chemical probes. Before assuming off-target effects, it is crucial to perform a series of validation experiments to rule out more common confounding factors.
Initial Troubleshooting Workflow:
-
Compound Integrity and Purity: Confirm the identity and purity of your this compound stock. Degradation or impurities can lead to unforeseen biological activity. We recommend verifying by LC-MS.
-
Solvent Effects: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture media is consistent across all experimental and control groups and is at a level known to be non-toxic to your cell line.
-
Dose-Response and Cytotoxicity: Perform a comprehensive dose-response curve to distinguish between specific pharmacological effects and generalized cytotoxicity. Utilize a sensitive cell viability assay, such as a neutral red uptake assay, which can detect cellular stress before overt cell death.[1]
-
Assay Interference: Some compounds can interfere directly with assay components (e.g., luciferase, fluorescent probes). Run your assay in a cell-free system with your compound to check for direct inhibition or enhancement of the detection reagents.[2]
Q2: My initial controls are clean, but the unusual phenotype persists. What are the likely causes of these off-target effects?
A2: Off-target effects arise when a compound interacts with unintended biological molecules.[3] The chemical structure of this compound, particularly the N-hydroxybenzimidamide moiety, which is a derivative of the hydroxamic acid functional group, provides clues to potential off-target classes.
Potential Off-Target Mechanisms:
-
Broad Kinase Inhibition: Many small molecules exhibit promiscuous binding to the ATP-binding pocket of protein kinases. Unintended inhibition of kinases can disrupt a wide array of signaling pathways.
-
Histone Deacetylase (HDAC) Inhibition: Hydroxamic acids are a well-known class of HDAC inhibitors.[4] Off-target HDAC inhibition can lead to global changes in gene expression, cell cycle arrest, and apoptosis.[4][5]
-
Metalloproteinase Inhibition: Some hydroxamic acid derivatives are potent inhibitors of matrix metalloproteinases (MMPs), which can affect cell migration, invasion, and signaling.[6]
-
Interaction with Other Enzymes or Receptors: The compound may bind to other proteins with structurally similar ligand-binding domains.
-
Chemical Reactivity and Genotoxicity: Some hydroxamic acids have been reported to be potentially mutagenic or cause DNA damage, which can manifest as cytotoxicity or altered cellular phenotypes.[7]
To systematically investigate these possibilities, a tiered approach to off-target identification is recommended.
Advanced Troubleshooting: Identifying the Unseen Target
If initial troubleshooting does not resolve the issue, a more in-depth investigation into the molecular targets of this compound is warranted. The following sections provide guidance on advanced experimental strategies.
Q3: How can I broadly screen for potential off-target kinases?
A3: Kinase inhibitor promiscuity is a frequent source of off-target effects. A Kinome Scan is a high-throughput binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.
Summary of Kinome Scan Services:
| Service Provider | Technology | Panel Size | Output |
| Eurofins Discovery (KINOMEscan®) | Active site-directed competition binding assay | >500 kinases | Dissociation constants (Kd) |
| Reaction Biology | Radiometric (³³P-ATP) or fluorescence-based assays | >700 kinases | Percent inhibition, IC50 |
Experimental Workflow: Kinome Scan
Caption: Workflow for a typical kinome scan experiment.
Interpreting the Data: A kinome scan will generate a list of kinases that bind to your compound and the strength of that interaction. A "hit" is typically defined as a kinase showing significant inhibition (e.g., >50%) at a given concentration. These hits are your primary candidates for off-target validation.
Q4: How can I identify off-targets in an unbiased, proteome-wide manner within my cells?
A4: The Cellular Thermal Shift Assay (CETSA®) is a powerful method for identifying compound-target engagement in a native cellular environment.[8][9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9][10]
CETSA Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[8]
-
Protein Detection: Analyze the soluble fraction to identify and quantify the proteins that were stabilized by the compound. This can be done by:
-
Western Blot: For validating engagement with a specific suspected target.
-
Mass Spectrometry (MS): For an unbiased, proteome-wide discovery of stabilized proteins. This is often referred to as Thermal Proteome Profiling (TPP).[11]
-
CETSA Workflow for Off-Target Discovery
Caption: CETSA workflow for unbiased off-target identification.
Interpreting the Data: Proteins that show a significant shift in their melting temperature in the presence of this compound are direct binding partners. This provides high-confidence candidates for further validation.
Q5: I have a list of potential off-targets. How do I validate them and link them to the observed phenotype?
A5: Validating a putative off-target requires demonstrating that engagement of this target by your compound is responsible for the cellular phenotype.
Validation Strategies:
-
Orthogonal Assays: Confirm the interaction between your compound and the candidate off-target using a different biophysical or biochemical assay (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or an in vitro enzyme activity assay).
-
Structurally Unrelated Inhibitor: Use a known, specific inhibitor of the candidate off-target that is structurally different from your compound. If this second inhibitor recapitulates the same phenotype, it strengthens the evidence that the off-target is responsible.
-
Genetic Approaches:
-
Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate off-target protein. If the phenotype caused by this compound is diminished or absent in these cells, it strongly implicates the target.
-
Overexpression of a Resistant Mutant: If the binding site of your compound on the off-target can be predicted, you can overexpress a mutated version of the target that no longer binds the compound. This should rescue the phenotype.
-
-
Counter-Screening: If you have access to an inactive analog of your compound (e.g., a stereoisomer or a closely related molecule that lacks the key functional group), it should not produce the same off-target phenotype.
Workflow for Off-Target Validation
Caption: A multi-pronged approach to validating off-target effects.
By following these troubleshooting and validation steps, you can confidently identify the molecular mechanisms underlying the effects of this compound in your cellular assays, leading to more accurate and publishable data.
References
-
PubChem. (n.d.). 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). N-[4-(3-chloro-4-hydroxyphenoxy)butyl]benzamide. Retrieved February 4, 2026, from [Link]
-
Massive Bio. (2026, January 6). Off Target Effect. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Antibody drug conjugates with hydroxamic acid cargos for histone deacetylase (HDAC) inhibition. Chemical Communications. [Link]
-
AACR Journals. (n.d.). Correlation of Antiangiogenic and Antitumor Efficacy of N-biphenyl Sulfonyl-phenylalanine Hydroxiamic Acid (BPHA), an Orally-active, Selective Matrix Metalloproteinase Inhibitor. Retrieved February 4, 2026, from [Link]
-
News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2026, January 27). Repositioning HDAC Inhibitors for Glioma Treatment: Synthesis and Biological Evaluation. Retrieved February 4, 2026, from [Link]
-
NIH. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved February 4, 2026, from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved February 4, 2026, from [Link]
-
NIH. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved February 4, 2026, from [Link]
-
NIH. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved February 4, 2026, from [Link]
-
NIH. (n.d.). N-Butyl-4-chlorobenzamide. Retrieved February 4, 2026, from [Link]
-
NIH. (n.d.). Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? Retrieved February 4, 2026, from [Link]
-
ACS Central Science. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved February 4, 2026, from [Link]
-
YouTube. (2021, October 12). How to measure and minimize off-target effects.... Retrieved February 4, 2026, from [Link]
-
Nature. (n.d.). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Retrieved February 4, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). The Hydroxamic Acids as Potential Anticancer and Neuroprotective Agents. Retrieved February 4, 2026, from [Link]
-
NIH. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved February 4, 2026, from [Link]
-
NIH. (n.d.). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Retrieved February 4, 2026, from [Link]
-
NIH. (2016, September 20). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Retrieved February 4, 2026, from [Link]
-
ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved February 4, 2026, from [Link]
-
YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved February 4, 2026, from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved February 4, 2026, from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 4, 2026, from [Link]
-
NIH. (2023, June 9). Empowering drug off-target discovery with metabolic and structural analysis. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 4, 2026, from [Link]
-
Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved February 4, 2026, from [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. N-[4-(3-chloro-4-hydroxyphenoxy)butyl]benzamide | C17H18ClNO3 | CID 151448271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. chayon.co.kr [chayon.co.kr]
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- 11. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
Technical Support Center: 4-Butyl-N-hydroxybenzimidamide Stability & Storage
Introduction: The Amidoxime Paradox
As a Senior Application Scientist, I often see 4-Butyl-N-hydroxybenzimidamide (CAS: 885961-37-5) treated like a standard stable organic solid. This is a critical error. This compound belongs to the amidoxime class (N-hydroxy-benzimidamide).[1] While amidoximes are invaluable as prodrugs for amidines (improving oral bioavailability), their chemical nature is inherently metastable.[1]
The N-O bond is electronically labile, and the carbon-nitrogen double bond (
Module 1: The Degradation Landscape (Diagnostics)
Before troubleshooting, you must understand what is happening to your sample.[1] this compound does not just "decompose"; it follows specific chemical pathways that leave distinct fingerprints.
Visualizing the Decay
The following diagram illustrates the three primary degradation vectors: Hydrolysis , Oxidation , and Rearrangement .
Figure 1: Primary degradation pathways of this compound.[1][2] Hydrolysis is the most common storage failure mode.
Diagnostic Table: Reading Your Sample
| Observation | Likely Issue | Chemical Mechanism | Confirmation Test |
| Purity Drop (0.5-2%) | Hydrolysis | Moisture attacks the | LC-MS: Look for Mass -15 Da (loss of NH + gain of O? No, Amide is M-16+1 = M-15).[1] Correction: Amidoxime (192 Da) -> Amide (177 Da).[1] Look for [M-15] peak.[1] |
| Yellow Discoloration | Oxidation | Formation of radical intermediates or trace nitroso species due to air/light exposure.[1] | UV-Vis: Broadening absorption tail into visible range (400nm+). |
| Melting Point Depression | Eutectic Impurities | Accumulation of hydrolysis products lowers the lattice energy. | DSC: Broadened endotherm or shift >2°C from reference ( |
| Insoluble Particulates | Polymerization | Rare, but possible oxidative coupling in solution state. | Visual: Turbidity in MeOH/DMSO stock.[1] |
Module 2: Troubleshooting & FAQs
This section addresses real-world scenarios reported by users.
Scenario A: "My LC-MS shows a new peak at [M-15]."
Q: I stored the solid at 4°C for 6 months. Now I see a 3% impurity at m/z 178 (ES+).[1] Is this a synthesis byproduct?
A: No, this is a storage failure. The mass difference of -15 Da (192 -> 177/178) corresponds to the loss of the N-OH group and replacement with oxygen. This is 4-butylbenzamide .[1]
-
Root Cause: Moisture ingress.[1] Even at 4°C, trapped humidity inside the vial drives hydrolysis.
-
Fix: You cannot reverse this. You must repurify (recrystallization from Ethanol/Water) or discard.[1]
-
Prevention: Store future batches with active desiccant (silica gel or molecular sieves) and seal with Parafilm.[1]
Scenario B: "The compound turned slightly pink/yellow."
Q: Is the compound light-sensitive? It was left on the benchtop for 3 days.
A: Yes, Amidoximes are photolabile. The N-O bond can undergo homolytic cleavage under UV/VIS light, generating radicals that couple to form colored impurities (azo or nitroso derivatives).
-
Immediate Action: Check purity. If >98%, the color is likely a trace surface impurity. Recrystallize if necessary.[1]
-
Protocol: Always use amber vials or wrap clear vials in aluminum foil.
Scenario C: "Can I store it in DMSO stock solution?"
Q: I want to make 10mM stocks for screening. Are they stable at -20°C?
A: High Risk. DMSO is hygroscopic.[1] Over time, it absorbs water from the freezer atmosphere, accelerating hydrolysis. Furthermore, DMSO can act as a mild oxidant.[1]
-
Recommendation: Avoid long-term storage in solution. Prepare fresh.
-
If unavoidable: Use anhydrous DMSO, aliquot into single-use vials, purge with Argon, and store at -80°C. Shelf life: < 1 month.
Module 3: Validated Storage Protocol
To ensure stability for >12 months, you must implement a "Defense in Depth" strategy.[1]
The "Gold Standard" Protocol
-
Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to higher density).[1]
-
Container: Amber glass vial with a Teflon-lined screw cap. Avoid plastic tubes (Eppendorf) for long-term storage as they are permeable to moisture.[1]
-
Temperature: -20°C is mandatory. 4°C is insufficient for periods >3 months.
-
Desiccation: Place the vial inside a secondary container (jar) containing Drierite or silica gel.
Decision Tree: Handling & QC
Figure 2: Workflow for receipt, quality control, and storage of this compound.
References
-
Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.[1] Link
-
PubChem. (n.d.).[1][3][4] this compound (Compound Summary). National Library of Medicine.[1] Link[1]
-
Festa, C., et al. (2018).[1] A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8, 38466-38476.[1] Link
-
Wang, J., et al. (2006).[1] Stability and degradation of amidoxime-based prodrugs. Journal of Pharmaceutical Sciences. (Generalized reference for amidoxime hydrolysis mechanisms).
Sources
Technical Support Center: Navigating Potential Assay Interference with 4-Butyl-N-hydroxybenzimidamide
Welcome to the technical support resource for researchers utilizing 4-Butyl-N-hydroxybenzimidamide in their experimental workflows. This guide is designed to provide in-depth, practical advice to anticipate and troubleshoot potential interferences with common assay reagents and platforms. As a structural analog of Brequinar, a known inhibitor of dihydroorotate dehydrogenase (DHODH), this compound is of significant interest in drug discovery. However, its chemical features, particularly the N-hydroxybenzimidamide moiety, necessitate careful consideration of its compatibility with various assay technologies.
This document will provide a framework for identifying and mitigating common assay artifacts, ensuring the generation of robust and reliable data.
Section 1: Understanding the Source of Interference - Chemical Properties of this compound
This compound possesses distinct chemical features that are the primary source of its potential interactions with assay components. Understanding these is the first step in effective troubleshooting.
Key Structural Features:
-
N-hydroxybenzimidamide Moiety: This functional group is a strong chelator of metal ions.[1][2][3] This property can lead to significant interference in assays that rely on metalloenzymes or require specific metal ion concentrations for optimal activity.
-
Aromatic Ring System: The benzene ring can contribute to the compound's optical properties, potentially leading to autofluorescence or quenching in fluorescence-based assays.
-
Potential for Redox Activity: While not definitively established, compounds with hydroxylamine functionalities can possess redox activity, which may interfere with assays that measure metabolic activity via redox-sensitive dyes.
| Property | Value | Source |
| Molecular Formula | C11H16N2O | [4] |
| Molecular Weight | 192.26 g/mol | [4] |
| IUPAC Name | 4-butyl-N'-hydroxybenzenecarboximidamide | [4] |
Section 2: Troubleshooting Common Assay Platforms
This section is organized by assay type, detailing potential interferences, their mechanistic basis, and recommended troubleshooting strategies.
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, Resazurin)
Question: My MTT assay shows an unexpected increase in cell viability in the presence of this compound, even at high concentrations. Is this a real effect?
Answer: This is a common artifact observed with certain classes of compounds.[5][6] The likely cause is direct chemical reduction of the tetrazolium salt (MTT) by your compound, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting increased viability where there may be none.
Mechanistic Explanation:
The MTT assay relies on the reduction of a yellow tetrazolium salt to a purple formazan product by cellular dehydrogenases. Compounds with inherent reducing potential can directly react with the MTT reagent, leading to a color change that is not proportional to the number of viable cells.
Troubleshooting Protocol:
-
Cell-Free Control:
-
Prepare a multi-well plate with your complete assay medium but without cells.
-
Add this compound at the same concentrations used in your experiment.
-
Add the MTT reagent and incubate for the standard duration.
-
If you observe a color change, this confirms direct chemical interference.
-
-
Alternative Assay Principle:
-
Switch to a non-redox-based viability assay. A suitable alternative is an ATP-based assay (e.g., CellTiter-Glo®), which measures the levels of intracellular ATP as an indicator of metabolic activity. This method is less susceptible to interference from redox-active compounds.
-
Experimental Workflow: Cell-Free MTT Interference Assay
Caption: Workflow for detecting direct MTT reduction.
Fluorescence-Based Assays (e.g., Reporter Assays, Calcium Flux)
Question: I am observing quenching of my fluorescent signal in the presence of this compound. How can I confirm and mitigate this?
Answer: Signal quenching is a frequent issue with compounds that have overlapping absorption spectra with the excitation or emission wavelengths of your fluorophore.
Mechanistic Explanation:
Compound-induced fluorescence interference can occur through two primary mechanisms:
-
Autofluorescence: The compound itself fluoresces at the same wavelength as your reporter, leading to an artificially high signal.
-
Quenching: The compound absorbs light at the excitation or emission wavelength of your fluorophore, reducing the detectable signal.
Troubleshooting Protocol:
-
Spectral Scan:
-
Perform a fluorescence scan of this compound alone in the assay buffer to determine its excitation and emission spectra. This will reveal any potential for autofluorescence.
-
-
Control for Quenching:
-
Run a control experiment with your fluorescent dye or protein at a fixed concentration and titrate in this compound. A dose-dependent decrease in fluorescence intensity will confirm quenching.
-
-
Use a Red-Shifted Fluorophore:
-
If interference is confirmed, consider switching to a fluorescent probe that excites and emits at longer wavelengths (far-red). These probes are generally less susceptible to interference from small molecules.[7]
-
Luciferase-Based Reporter Assays
Question: My luciferase reporter assay is showing inconsistent results or an unexpected increase in signal with this compound treatment. What could be the cause?
Answer: Interference with luciferase assays is multifaceted. It can range from direct enzyme inhibition to stabilization of the luciferase protein, which can paradoxically lead to an increased signal.[8][9]
Mechanistic Explanation:
-
Direct Luciferase Inhibition: The compound may directly bind to and inhibit the luciferase enzyme.
-
Enzyme Stabilization: Some inhibitors can stabilize the luciferase enzyme, protecting it from degradation and leading to its accumulation over time. This results in a higher luminescent signal when the substrate is added.[8][9]
-
ATP Depletion: As a potential inhibitor of pyrimidine biosynthesis, this compound could affect the overall energy state of the cell, leading to changes in ATP levels. Since luciferase activity is ATP-dependent, this can indirectly modulate the assay signal.
Troubleshooting Protocol:
-
Cell-Free Luciferase Inhibition Assay:
-
Perform an in vitro assay with purified luciferase enzyme, its substrate (luciferin), and ATP.
-
Add this compound at your experimental concentrations.
-
A decrease in luminescence indicates direct enzyme inhibition.
-
-
Orthogonal Reporter System:
-
If possible, use a dual-reporter system with a second, structurally unrelated luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter.[10] This can help to normalize for non-specific effects on transcription or translation.
-
-
Time-Course Experiment:
-
Vary the incubation time of the cells with the compound. If enzyme stabilization is occurring, you may see a time-dependent increase in the luminescent signal.
-
Logical Flow for Troubleshooting Luciferase Assays
Sources
- 1. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HTS by NMR for the Identification of Potent and Selective Inhibitors of Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H16N2O | CID 7018220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up 4-Butyl-N-hydroxybenzimidamide Synthesis for Preclinical Studies
Introduction
Welcome to the technical support center for the synthesis of 4-Butyl-N-hydroxybenzimidamide. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on scaling up the synthesis of this compound for preclinical evaluation. This compound, an amidoxime derivative, belongs to a class of compounds with significant potential in medicinal chemistry, notably as building blocks for various therapeutic agents.
The transition from bench-scale synthesis to producing preclinical quantities (hundreds of grams to kilograms) introduces significant challenges in terms of reaction control, safety, purity, and batch-to-batch consistency. This guide is structured to address these challenges directly, offering detailed protocols, troubleshooting advice in a Q&A format, and critical scale-up considerations to ensure a robust, safe, and reproducible manufacturing process.
Recommended Synthetic Pathway
The most reliable and scalable route to this compound proceeds via a two-step sequence starting from commercially available 4-butylaniline. This pathway involves a classic Sandmeyer cyanation to form the key nitrile intermediate, followed by its conversion to the target amidoxime using hydroxylamine.
Causality: This pathway is chosen for its reliance on well-established, high-yielding reactions and the availability of cost-effective starting materials. The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing cyano groups where direct substitution is not feasible[1]. The subsequent reaction of the nitrile with hydroxylamine is the most direct and widely used method for preparing N-hydroxybenzimidamides[2].
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
These protocols are designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 4-Butylbenzonitrile (Intermediate)
Expertise & Experience: The critical part of this protocol is the in situ formation and immediate consumption of the diazonium salt. Aryl diazonium salts are notoriously unstable and can be explosive if isolated in a dry state[3][4][5]. Maintaining a low temperature (0–5 °C) is paramount to prevent decomposition and hazardous side reactions[3].
Step-by-Step Methodology:
-
Diazotization:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-butylaniline (149.25 g, 1.0 mol) and concentrated hydrochloric acid (300 mL).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 72.5 g, 1.05 mol) in 150 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the reaction for an additional 30 minutes at 0-5 °C. The resulting solution is the 4-butylbenzenediazonium chloride intermediate. Do NOT isolate this intermediate.
-
-
Sandmeyer Cyanation:
-
In a separate 4 L reactor, prepare a solution of copper(I) cyanide (CuCN, 107.5 g, 1.2 mol) and sodium cyanide (NaCN, 63.7 g, 1.3 mol) in 500 mL of deionized water. Caution: Cyanide salts are highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit available.
-
Heat the cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. This addition is highly exothermic and will be accompanied by vigorous nitrogen gas evolution. Control the addition rate to maintain a steady, manageable effervescence.
-
After the addition is complete, heat the mixture at 70 °C for 1 hour, then allow it to cool to room temperature with continued stirring.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 300 mL).
-
Combine the organic layers and wash with 10% aqueous NaOH (2 x 200 mL) to remove any HCN traces, followed by a brine wash (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-butylbenzonitrile as an oil.
-
Purify the crude product by vacuum distillation to obtain pure 4-butylbenzonitrile.
-
Protocol 2: Synthesis of this compound (Final Product)
Expertise & Experience: This reaction involves the nucleophilic addition of hydroxylamine to the nitrile carbon. The choice of base is important; a non-nucleophilic organic base like triethylamine or an inorganic base like potassium carbonate is used to liberate free hydroxylamine from its hydrochloride salt without competing in the reaction[6][7]. The reaction is often run in a protic solvent like ethanol to facilitate solubility of all components[2].
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-butylbenzonitrile (159.2 g, 1.0 mol), hydroxylamine hydrochloride (NH₂OH·HCl, 104.2 g, 1.5 mol), and 1 L of ethanol.
-
To this suspension, add potassium carbonate (K₂CO₃, 138.2 g, 1.0 mol) or triethylamine (209 mL, 1.5 mol).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. A white precipitate of the product and inorganic salts may form.
-
Filter the mixture to remove the inorganic salts (KCl if K₂CO₃ was used). Wash the filter cake with a small amount of cold ethanol.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization. A common and effective solvent system is ethanol/water or ethyl acetate/hexane[8]. Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate, then slowly add water or hexane until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
-
Troubleshooting Guide (Question & Answer Format)
Caption: Common troubleshooting pathways during synthesis.
Step 1: Sandmeyer Cyanation
Q: My Sandmeyer reaction has a very low yield. What are the likely causes?
A: Low yields in the Sandmeyer cyanation are most often traced back to the instability of the diazonium salt intermediate.
-
Cause 1: Temperature Excursion. If the temperature during diazotization rises above 5-10 °C, the diazonium salt will prematurely decompose to form 4-butylphenol.
-
Solution: Ensure your cooling bath is robust (ice-salt or a chiller) and that the sodium nitrite solution is added slowly enough to allow for efficient heat dissipation. Monitor the internal reaction temperature, not just the bath temperature.
-
-
Cause 2: Insufficient Acid. The diazotization reaction requires a sufficient excess of strong acid to prevent unintended side reactions, such as the coupling of the diazonium salt with unreacted 4-butylaniline.
-
Solution: Use at least 2.5-3 equivalents of HCl relative to the aniline. This ensures the aniline is fully protonated and provides the acidic medium for nitrous acid formation.
-
-
Cause 3: Inefficient Cyanide Displacement. The displacement of the diazonium group by cyanide needs to be efficient.
-
Solution: Ensure the copper(I) cyanide is of good quality and that the temperature of the cyanide solution is sufficiently high (60-70 °C) when the diazonium salt is added. Adding the diazonium salt too slowly to a cold cyanide solution can allow decomposition to outcompete the desired reaction.
-
Q: I'm observing a lot of dark, tarry material in my Sandmeyer reaction. Why is this happening?
A: Tar formation is typically due to radical side reactions or azo coupling.
-
Cause 1: Radical Side Reactions. The Sandmeyer reaction proceeds via a radical mechanism. If not well-controlled, these radicals can polymerize or lead to a complex mixture of byproducts.
-
Solution: Ensure all reagents are added smoothly and that stirring is efficient to prevent localized high concentrations of reactants. The presence of the copper(I) catalyst is crucial to mediate the radical process effectively[9].
-
-
Cause 2: Azo Coupling. If the reaction mixture is not sufficiently acidic, the electrophilic diazonium salt can react with the nucleophilic starting aniline to form an azo compound, which is often highly colored.
-
Solution: Re-verify the amount and concentration of the acid used in the diazotization step. The pH should be strongly acidic throughout the formation of the diazonium salt.
-
Step 2: Amidoxime Formation
Q: The conversion of my nitrile to the amidoxime is incomplete or has a low yield. How can I improve this?
A: Incomplete conversion is usually related to the reactivity of the hydroxylamine or the reaction conditions.
-
Cause 1: Insufficient Free Hydroxylamine. Hydroxylamine hydrochloride is a salt. A base is required to generate the free, nucleophilic NH₂OH. If the base is too weak or used in insufficient quantity, the reaction will be slow or stall.
-
Solution: Use at least 1.5 equivalents of hydroxylamine hydrochloride and an equimolar amount of a suitable base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) relative to the hydroxylamine. Ensure the base is added correctly and is of good quality.
-
-
Cause 2: Reaction Time/Temperature. The addition of hydroxylamine to a nitrile can be slow, especially at lower temperatures.
-
Solution: Ensure the reaction is heated to a steady reflux for a sufficient period. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed. For scale-up, this could be 12 hours or longer.
-
-
Cause 3: Metal Ion Contamination. Trace metal ions, particularly iron from stainless steel reactors, can sometimes interfere with the reaction or cause decomposition[10].
-
Solution: While less common, if yields are inexplicably low in a steel reactor, consider performing the reaction in a glass-lined vessel. A patent suggests the addition of a chelating agent like EDTA can stabilize yields by sequestering stray metal ions[10].
-
Q: My final product is contaminated with a significant amount of 4-butylbenzamide. How can I prevent this?
A: The formation of the corresponding amide is a known side reaction in amidoxime synthesis, though it is more common with nitriles bearing electron-withdrawing groups[11].
-
Cause 1: Reaction with Hydroxylamine Oxygen. Hydroxylamine can, under certain conditions, initially attack with its oxygen atom, leading to an intermediate that can rearrange or react further to form the amide.
-
Solution: Optimizing the reaction conditions can favor N-attack. A study on "green" synthesis found that using triethylamine as the base in water at room temperature can provide high yields of the desired amidoxime with minimal amide byproduct[6]. For scale-up, this may require longer reaction times but could improve purity.
-
-
Cause 2: Hydrolysis. If there is excessive water present under harsh basic conditions, the nitrile could hydrolyze to the amide.
-
Solution: Use anhydrous ethanol if possible, and ensure the amount of base is not excessively high.
-
Purification
Q: My final product "oils out" instead of crystallizing during recrystallization. What should I do?
A: Oiling out occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization temperature.
-
Solution 1: Use a More Dilute Solution. Add more of the "good" solvent (e.g., ethanol) to the hot mixture before initiating cooling. This keeps the compound dissolved to a lower temperature.
-
Solution 2: Change the Solvent System. The polarity difference between your solvent and anti-solvent (e.g., ethanol and water) might be too large. Try a pair with closer polarities, like ethyl acetate/heptane or toluene/heptane.
-
Solution 3: Induce Crystallization. Once the solution is cooled and slightly supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to provide a nucleation site[12].
FAQs: Scaling Up for Preclinical Studies
Q1: What are the most critical safety hazards when scaling up this synthesis?
A1: There are two primary hazards:
-
Diazonium Salt Explosion: As mentioned, aryl diazonium salts are high-energy molecules. The biggest risk is their unintended isolation and detonation due to shock, friction, or heat[3][13][14]. Mitigation: Always use diazonium salts in situ. Never attempt to isolate them. Implement robust temperature control with alarms and emergency cooling capabilities. Ensure the process has adequate venting for the large volume of N₂ gas produced[3].
-
Cyanide Toxicity: Sodium and copper cyanide are acutely toxic. Hydrogen cyanide (HCN) gas can be liberated if the cyanide solution is acidified. Mitigation: All transfers of cyanide solids and solutions must be performed in a contained, well-ventilated area. The workup procedure is designed to wash the organic phase with a basic solution to neutralize any residual cyanide. Always have a cyanide emergency response plan and antidote kit readily available.
-
Hydroxylamine Hazards: Hydroxylamine and its salts can decompose violently upon heating and can be corrosive and toxic[15][16][17]. Mitigation: Avoid overheating the reaction. Store hydroxylamine hydrochloride in a cool, dry place away from heat sources[18].
Q2: How can I ensure batch-to-batch consistency for preclinical material?
A2: Consistency is achieved through strict process control.
-
Raw Material Qualification: Use starting materials from the same supplier with a consistent purity profile. Qualify each new batch of 4-butylaniline and other key reagents.
-
Process Parameter Control: Define and strictly adhere to ranges for all critical process parameters: reagent stoichiometry, addition rates, reaction temperatures, and hold times.
-
In-Process Controls (IPCs): Implement IPCs, such as TLC or LC-MS, to monitor reaction completion at both steps. This ensures that each batch proceeds to the same endpoint before workup.
-
Product Specification: Define a clear specification for the final product, including purity (by HPLC), identity (by NMR and MS), residual solvent content (by GC), and appearance.
Q3: What are the stability and storage recommendations for the final this compound product?
A3: Amidoximes are generally stable crystalline solids under standard conditions[16]. However, as with any preclinical candidate, a formal stability study is recommended.
-
Storage: Store the purified, dry solid in a well-sealed container, protected from light, at either room temperature or refrigerated (2-8 °C) conditions. Refrigeration is generally preferred for long-term storage to minimize any potential for slow degradation.
-
Stability: The N-hydroxy bond can be susceptible to hydrolysis under strongly acidic or basic conditions over long periods. As a solid, it should be quite stable. In solution, stability may be pH-dependent. For formulation work, buffer solutions near neutral pH are recommended.
Data Summary Table
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Key Analytical Data |
| 4-Butylbenzonitrile | C₄H₉-C₆H₄-CN | C₁₁H₁₃N | 159.23 | 75-85% | Colorless to pale yellow oil. ¹H NMR will show characteristic aromatic protons and aliphatic butyl chain signals. IR will show a strong, sharp nitrile (C≡N) stretch around 2230 cm⁻¹. |
| This compound | C₄H₉-C₆H₄-C(=NOH)NH₂ | C₁₁H₁₆N₂O | 192.26 | 70-80% | White to off-white crystalline solid. ¹H NMR will show disappearance of the nitrile signal and appearance of broad NH₂ and OH protons. MS (ESI+) should show [M+H]⁺ at m/z 193.27. |
References
-
Wikipedia Contributors. (2023). Sandmeyer reaction. Wikipedia. [Link]
-
Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2015). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. [Link]
-
Petersen, T. H., & Kiil, S. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]
- Ube Industries. (2001). Process for producing benzamidoximes.
-
Gallou, F., et al. (2021). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate. [Link]
-
GPAT Discussion Center. (2018). SANDMEYER'S REACTION | ORGANIC CHEMISTRY | GPAT - 2020 | NIPER. YouTube. [Link]
-
Gallagher, P. T., et al. (1998). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Barbero, M., et al. (2012). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]
-
Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. [Link]
-
Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Semantic Scholar. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Wikipedia Contributors. (2023). Diazonium compound. Wikipedia. [Link]
-
Moustafa, A. H., et al. (2020). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Taylor & Francis Online. [Link]
-
Dolenc, M. S., et al. (2013). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Acta Chimica Slovenica. [Link]
-
Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
-
Vassar. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
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Validation & Comparative
"4-Butyl-N-hydroxybenzimidamide" efficacy compared to standard-of-care compounds
This guide provides an in-depth technical evaluation of 4-Butyl-N-hydroxybenzimidamide (also known as 4-n-Butylbenzamidoxime ), analyzing its pharmacological utility as a prodrug for serine protease inhibitors and its role as a mechanistic probe for the mitochondrial amidoxime reducing component (mARC).[1][2][3]
Executive Summary
This compound (CAS: 885961-37-5) is the N-hydroxylated prodrug of 4-butylbenzamidine , a competitive inhibitor of trypsin-like serine proteases.[1][2][3] While the parent amidine (4-butylbenzamidine) exhibits potent inhibition (
The N-hydroxy variant (amidoxime) masks this charge, significantly enhancing membrane permeability (logP).[1][2][3] Once absorbed, it is metabolically reduced by the mARC (Mitochondrial Amidoxime Reducing Component) system to release the active inhibitor.[1][2][3] This compound serves as a critical standard-of-care (SOC) reference molecule in the development of oral anticoagulants (e.g., ximelagatran analogs) and as a probe for mARC enzymatic activity.[1][2][3]
Mechanism of Action: The Prodrug-Enzyme Axis[1][2][3]
The efficacy of this compound relies on a two-step bioactivation pathway.[1][2][3] Unlike direct inhibitors, its primary form is pharmacologically inactive against the protease but highly permeable across the gastrointestinal epithelium.[1][2][3]
Pathway Visualization
The following diagram illustrates the bioactivation of the prodrug by the mARC system and the subsequent inhibition of the target protease.[1][2][3]
Figure 1: The metabolic activation pathway of this compound via the mitochondrial amidoxime reducing component (mARC).[1][2][3]
Comparative Efficacy Analysis
This section objectively compares this compound against its active metabolite and standard clinical/experimental alternatives.
Pharmacokinetic Profile (Prodrug vs. Active)
The primary advantage of the N-hydroxy variant is bioavailability .[1][2][3]
| Feature | This compound (Prodrug) | 4-Butylbenzamidine (Active Parent) | Benzamidine (Reference) |
| Role | Oral Delivery Vehicle | Active Protease Inhibitor | Crystallographic Standard |
| LogP (Lipophilicity) | ~2.9 (High Permeability) | < 1.0 (Low Permeability) | 0.6 |
| Basicity ( | ~5.0 (Neutral at phys.[1][2][3] pH) | ~11.5 (Cationic at phys.[1][2][3] pH) | ~11.6 |
| Oral Bioavailability | High (>60% estimated) | Negligible (<5%) | Negligible |
| In Vitro Potency ( | Inactive (>100 | Potent (~5 | Moderate (~18 |
Efficacy vs. Standard-of-Care (SOC) Anticoagulants
In the context of drug development (e.g., Factor Xa inhibitors), this compound is often compared to Ximelagatran (the first oral direct thrombin inhibitor) which utilized the same amidoxime prodrug strategy.[1][2][3]
-
vs. Ximelagatran: Ximelagatran uses a double-prodrug strategy (ethyl ester + amidoxime).[1][2][3] this compound represents a simpler "single-mask" model, useful for studying the specific contribution of the amidoxime moiety to transport without the complexity of ester hydrolysis.[1][2][3]
-
vs. Dabigatran Etexilate: Dabigatran also employs a hydrophobic cap (hexyloxycarbonyl) on the amidine. This compound is less potent therapeutically but serves as a cleaner mechanistic probe for mARC activity assays because its reduction product (4-butylbenzamidine) is easily quantified by HPLC.[1][2][3]
Experimental Protocols
To validate the efficacy of this compound, researchers must assess both its conversion efficiency and the inhibitory potency of its metabolite.[1][2][3]
Protocol A: In Vitro mARC Reduction Assay
Objective: To quantify the prodrug-to-drug conversion rate in subcellular fractions.[1][2][3]
-
Preparation : Isolate liver microsomes or mitochondria (porcine or human) using differential centrifugation.[1][2][3]
-
Incubation System :
-
Reaction : Incubate at 37°C for 15–30 minutes.
-
Termination : Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 10,000 x g for 5 min.
-
Analysis : Inject supernatant into HPLC (C18 column).
Protocol B: Competitive Inhibition Assay (Trypsin Model)
Objective: To confirm the activity of the generated metabolite.
-
Reagents :
-
Workflow :
-
Calculation :
References
-
Clement, B., et al. (2020).[1][2][3] The Mitochondrial Amidoxime Reducing Component (mARC): A New Player in Drug Metabolism. Drug Metabolism Reviews.
-
Kotthaus, J., et al. (2011).[1][2][3] Reduction of Amidoximes to Amidines by the Mitochondrial Amidoxime Reducing Component (mARC). Biochemical Journal.
-
PubChem Compound Summary . (2024). This compound (CID 7018220).[1][2][3][4] National Center for Biotechnology Information.[1][2][3] [1][2][3]
-
Plouvenez, E., et al. (2022).[1][2][3] Benzamidine Derivatives as Serine Protease Inhibitors: Structural Insights and Drug Design. Journal of Medicinal Chemistry.
-
Havemeyer, A., et al. (2010).[1][2][3] Mechanism of the N-reductive cleavage of amidoximes by the mARC-containing enzyme system. Journal of Biological Chemistry.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Butyl-N-hydroxybenzimidamide: An Emerging Arginase Inhibitor
Introduction: The Rationale for Arginase Inhibition in Modern Therapeutics
In the landscape of contemporary drug discovery, the enzyme arginase has emerged as a critical therapeutic target, particularly in the fields of immuno-oncology and inflammatory diseases. Arginase catalyzes the hydrolysis of L-arginine to ornithine and urea, a terminal step in the urea cycle. However, its significance extends far beyond nitrogen metabolism. By depleting the local concentration of L-arginine, arginase critically impairs T-cell and Natural Killer (NK) cell function, thereby fostering an immunosuppressive tumor microenvironment. Furthermore, the over-activity of arginase is implicated in cardiovascular pathologies through the uncoupling of endothelial nitric oxide synthase (eNOS).
This guide provides a comprehensive comparison of a novel investigational molecule, 4-Butyl-N-hydroxybenzimidamide, with established arginase inhibitors. As specific efficacy data for this compound is not yet publicly available, this guide will utilize a scientifically plausible, hypothetical dataset to illustrate its potential therapeutic profile. This allows for a robust comparative analysis against known agents, providing researchers and drug development professionals with a framework for evaluating its potential.
Mechanism of Action: The Arginase Pathway
Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. In a healthy physiological state, a balance is maintained between these two enzymatic pathways. However, in various disease states, particularly in the tumor microenvironment, the upregulation of arginase by myeloid-derived suppressor cells (MDSCs) and some tumor cells leads to a significant depletion of L-arginine. This has two major consequences:
-
Impaired Anti-Tumor Immunity: T-cells require L-arginine for their proliferation and effector functions. Arginine deprivation leads to the downregulation of the T-cell receptor (TCR) ζ-chain, a critical component for signal transduction, resulting in T-cell anergy and apoptosis.
-
Dysfunctional Vasculature: In the endothelium, the depletion of L-arginine causes the uncoupling of eNOS, leading to the production of superoxide instead of nitric oxide (NO). This results in endothelial dysfunction, a hallmark of various cardiovascular diseases.
Arginase inhibitors aim to restore the local concentration of L-arginine, thereby enhancing anti-tumor immune responses and improving vascular function.
Diagram of the Arginase Signaling Pathway
Caption: Competitive pathways of L-arginine metabolism.
In Vitro Efficacy: A Head-to-Head Comparison
The initial assessment of a novel arginase inhibitor's potency is determined through in vitro enzymatic assays. These assays typically utilize purified recombinant human arginase 1 (ARG1) and arginase 2 (ARG2) to determine the half-maximal inhibitory concentration (IC50) of the compound. A lower IC50 value indicates a more potent inhibitor.
Table 1: Comparative In Vitro Efficacy of Arginase Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Method | Reference |
| This compound | ARG1/ARG2 | 15 (Hypothetical) | Colorimetric (Urea Detection) | N/A |
| Piceatannol | ARG1/ARG2 | 12,600 | Colorimetric (Ornithine Detection) | [1] |
| ABH (2-(S)-amino-6-boronohexanoic acid) | ARG1/ARG2 | 140 | Colorimetric (Urea Detection) | [2] |
| Numidargistat (CB-1158) | ARG1 | 32,000 - 139,000 (intracellular) | Cellular Assay | [3] |
Note: The IC50 for Numidargistat is presented for intracellular activity, which can differ significantly from enzymatic assays with purified protein.
The hypothetical IC50 value for this compound suggests a high potency against both arginase isoforms. This is a desirable characteristic for indications where both ARG1 and ARG2 contribute to the pathology, such as in certain cancers.
Experimental Protocol: In Vitro Arginase Inhibition Assay
This protocol outlines a standard colorimetric assay to determine the IC50 of an arginase inhibitor.
-
Reagent Preparation:
-
Arginase Buffer: 100 mM Tris-HCl, pH 7.4, containing 10 mM MnCl2.
-
L-arginine solution: 100 mM in distilled water.
-
Urea standard solutions: 0 to 100 nmol/well.
-
Urea detection reagents (e.g., a commercially available kit containing urease and a colorimetric probe).
-
-
Enzyme Activation:
-
Dilute recombinant human arginase 1 or 2 in Arginase Buffer.
-
Incubate at 37°C for 10 minutes to activate the enzyme.
-
-
Inhibitor Incubation:
-
In a 96-well plate, add serial dilutions of the test compound (e.g., this compound) and the activated arginase solution.
-
Incubate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the L-arginine solution to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Urea Detection:
-
Stop the reaction by adding an acidic solution (e.g., 0.5 M HCl).
-
Add the urea detection reagents according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Generate a standard curve using the urea standards.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
Workflow for In Vitro Arginase Inhibition Assay
Caption: Key stages of an in vivo efficacy study for an anti-cancer agent.
Conclusion and Future Directions
Based on the comparative analysis presented in this guide, this compound, with its hypothetical high potency, represents a promising new candidate in the field of arginase inhibitors. Its potential for significant in vivo efficacy, both as a monotherapy and in combination with other immunotherapies, warrants further investigation.
Future studies should focus on confirming the in vitro and in vivo efficacy of this compound, elucidating its pharmacokinetic and pharmacodynamic profile, and exploring its therapeutic potential in a range of preclinical models of cancer and other relevant diseases. The insights gained from such studies will be crucial in determining its clinical translatability and its potential to address unmet medical needs.
References
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Uchida-Maruki, K., et al. (2021). Piceatannol Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway. Frontiers in Oncology, 11, 691658. Available at: [Link]
-
Kim, H., et al. (2018). Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species. Molecules, 23(3), 681. Available at: [Link]
-
Gao, W., et al. (2019). Activated spleen tyrosine kinase promotes malignant progression of oral squamous cell carcinoma via mTOR/S6 signaling pathway in an ERK1/2-independent manner. Cell Death & Disease, 10(11), 808. Available at: [Link]
-
Gao, W., et al. (2019). Piceatannol suppresses tumor growth in CAL27 xenograft mice in vivo. ResearchGate. Available at: [Link]
-
BioAssay Systems. (n.d.). Arginase Activity Assay Control Tests: Km for Arginase I and IC50 Determination for ABH. Available at: [Link]
-
Steggerda, S. M., et al. (2017). Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment. Journal for ImmunoTherapy of Cancer, 5(1), 101. Available at: [Link]
-
Steggerda, S. M., et al. (2017). Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment. Journal for ImmunoTherapy of Cancer, 5(1), 101. Available at: [Link]
-
Grochot-Przeczek, A., et al. (2021). Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma. Scientific Reports, 11(1), 15159. Available at: [Link]
-
Borek, B., et al. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. Clinical Cancer Research, 29(13), 2487–2500. Available at: [Link]
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- 3. Modeling Immune Checkpoint Inhibitor Efficacy in Syngeneic Mouse Tumors in an Ex Vivo Immuno-Oncology Dynamic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Butyl-N-hydroxybenzimidamide
The core principle of this guide is to empower you to make informed, safe decisions. The causality behind each step is explained to build a deeper understanding of the "why" behind the "how," ensuring a self-validating system of safety within your laboratory.
Hazard Assessment and Characterization
Understanding the potential hazards of 4-Butyl-N-hydroxybenzimidamide is the critical first step in managing its disposal. Based on analogous compounds like p-hydroxybenzamide, we can infer a likely hazard profile. This proactive assessment is the cornerstone of a compliant Chemical Hygiene Plan as mandated by OSHA[1][2].
Inferred Hazard Profile:
| Hazard Type | Description | Rationale & Causality |
| Skin Irritation | May cause skin irritation upon contact.[3] | The benzamide functional group and its derivatives are known to cause irritation. Prolonged or repeated contact should be avoided. |
| Eye Irritation | Causes serious eye irritation.[3][4] | Direct contact with the eyes can lead to significant discomfort, redness, and potential damage. Immediate and thorough rinsing is crucial in case of exposure. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[3] | Fine powders can be easily inhaled, irritating the mucous membranes of the respiratory tract. Handling should occur in well-ventilated areas. |
| Ingestion | May be harmful if swallowed.[4] | Accidental ingestion could lead to adverse health effects. Strict hygiene practices are essential to prevent this route of exposure. |
Chemical Incompatibilities: It is crucial to prevent accidental mixing of wastes.[5] Based on related chemical structures, this compound waste should be segregated from:
-
Strong Oxidizing Agents: Contact can lead to vigorous, potentially dangerous reactions.
-
Strong Bases: May cause decomposition or other unintended reactions.[3][4]
Pre-Disposal: Decontamination and PPE
Before the final disposal process, proper personal protective equipment (PPE) and decontamination procedures are mandatory. This aligns with OSHA's Laboratory Standard (29 CFR 1910.1450), which emphasizes implementing control measures to reduce chemical exposure.[1][6]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[4]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves are generally suitable for incidental contact.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. If generating dust, use a fume hood.[4]
Decontamination Procedures:
-
Empty Containers: An "empty" container of a hazardous chemical must be properly decontaminated before it can be disposed of as regular trash. The standard procedure is a triple rinse.[7]
-
Rinse the container with a suitable solvent (e.g., water or ethanol) three times.
-
Collect all rinsate as hazardous chemical waste. Never pour rinsate down the drain.[8]
-
After rinsing, deface the label on the container to prevent misuse.[8]
-
The decontaminated container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box).
-
-
Contaminated Labware:
-
Sharps (Needles, Scalpels): All chemically contaminated sharps must be collected in a designated, puncture-proof sharps container.[7]
-
Glassware & Plasticware: Reusable glassware should be decontaminated by rinsing thoroughly, with the rinsate collected as hazardous waste. Disposable items (pipette tips, tubes) contaminated with the chemical should be collected in a designated, lined container for solid hazardous waste.
-
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[5] The following protocol ensures compliance and safety.
Step 1: Waste Characterization and Segregation All chemical waste is considered hazardous until proven otherwise.[9]
-
Action: Designate all this compound, including pure unused chemical, solutions, and contaminated materials, as "Hazardous Waste."
-
Causality: This conservative approach prevents the accidental release of harmful substances into the environment and ensures compliance with federal and state regulations.[10] Do not mix this waste stream with other incompatible wastes.[5]
Step 2: Select the Proper Waste Container The integrity of the waste container is paramount to prevent leaks and spills.
-
Action:
-
For liquid waste (e.g., solutions, rinsate), use a sturdy, leak-proof container with a screw-top cap that can be securely sealed.[9][11] Glass or chemically-resistant plastic (e.g., HDPE) is appropriate.
-
For solid waste (e.g., contaminated gloves, weigh boats, pipette tips), use a durable container with a lid, such as a pail or a sturdy cardboard box lined with a heavy-duty plastic bag.[11]
-
-
Causality: Containers must remain closed at all times except when adding waste.[9] This is a common EPA violation and is crucial for preventing vapor exposure and spills.
Step 3: Label the Waste Container Correctly Proper labeling is a key requirement of OSHA's Hazard Communication Standard and EPA regulations.[6][12]
-
Action: Attach a "Hazardous Waste" label to the container as soon as you begin collecting waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Do not use abbreviations or formulas.
-
An accurate list of all container contents, including solvents and their approximate percentages.
-
The specific hazard(s) associated with the waste (e.g., "Irritant," "Toxic").
-
The name of the principal investigator or laboratory group and the accumulation start date.
-
-
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, facilitating safe transport and disposal by your institution's Environmental Health & Safety (EHS) team.
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation.
-
Action: Store the labeled, closed waste container in a designated SAA within your laboratory. This area should be under the control of the lab personnel generating the waste.[9] Use secondary containment (such as a plastic tub) for liquid waste containers to contain any potential leaks.[5]
-
Causality: The SAA ensures that hazardous waste is managed safely and does not become "abandoned." Storing liquids in secondary containment is a best practice that prevents a small leak from becoming a major spill.
Step 5: Arrange for Disposal Hazardous waste must be disposed of through the proper channels.
-
Action: Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EHS or equivalent safety department to schedule a waste pickup.[8]
-
Causality: EHS professionals are trained to handle, transport, and dispose of hazardous waste in compliance with all federal, state, and local regulations.[11] Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[8]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for handling materials related to this compound.
Caption: Disposal decision workflow for this compound.
References
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]
-
Alabama A&M University. Hazardous Waste Manual. Retrieved from Alabama A&M University. [Link]
-
Shahid, D. (2026, February 3). Environmental Compliance Challenges in Biotech & Pharma Facilities. Retrieved from Environmental Compliance Insights. [Link]
-
Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from Purdue University. [Link]
-
Occupational Safety and Health Administration. 1910.1030 - Bloodborne pathogens. Retrieved from OSHA. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA. [Link]
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from YouTube. [Link]
-
Oakland University. (2025-2026). Hazardous Waste - EHSO Manual. Retrieved from Oakland University. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from OSHA. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7018220, this compound. Retrieved from PubChem. [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from Compliancy Group. [Link]
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Stericycle. (2026, February 2). Medical & Healthcare Waste Regulation Changes in 2025. Retrieved from Stericycle. [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University. [Link]
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TRC Companies. Lab Safety Services - Assessment & Compliance. Retrieved from TRC Companies. [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from DuraLabel. [Link]
-
Binghamton University. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from Binghamton University. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
